molecular formula C24H31N5O2 B2378461 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide CAS No. 1105239-76-6

2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2378461
CAS No.: 1105239-76-6
M. Wt: 421.545
InChI Key: RQZHCEOZKWGFAQ-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.545. The purity is usually 95%.
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Biological Activity

2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory, analgesic, and anticancer applications. This article aims to summarize the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N5O2C_{26}H_{27}N_{5}O_{2} with a molecular weight of approximately 441.5 g/mol. Its complex structure suggests significant steric and electronic interactions that may influence its biological activity.

PropertyValue
Molecular FormulaC26H27N5O2C_{26}H_{27}N_{5}O_{2}
Molecular Weight441.5 g/mol
ClassPyrazolo[3,4-d]pyridazine

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit key signaling pathways associated with inflammation and pain modulation.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in various in vitro models. These findings suggest that the compound may be effective in treating conditions characterized by chronic inflammation.

Anticancer Activity

Studies have demonstrated that certain pyrazole derivatives possess anticancer properties by inhibiting key oncogenic pathways. For example, compounds have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting their potential as chemotherapeutic agents. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects in enhancing cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Some studies indicate that these compounds can exhibit antibacterial and antifungal activities against a range of pathogens. This broad-spectrum activity makes them promising candidates for further development as antimicrobial agents .

Case Study 1: Antitumor Effect

In a study focused on the anticancer effects of pyrazole derivatives, researchers synthesized several analogs and tested their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, particularly when combined with doxorubicin, suggesting a potential for improved treatment regimens in resistant cancer types .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives using lipopolysaccharide (LPS)-stimulated macrophages. The study found that these compounds significantly reduced the production of inflammatory mediators such as TNF-alpha and IL-6, supporting their role as effective anti-inflammatory agents .

Properties

IUPAC Name

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-14(2)28(15(3)4)21(30)13-27-24(31)23-19(22(26-27)18-8-9-18)12-25-29(23)20-10-7-16(5)11-17(20)6/h7,10-12,14-15,18H,8-9,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZHCEOZKWGFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N(C(C)C)C(C)C)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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